molecular formula C8H9ClO3S B093703 2-Chloroethyl Benzenesulfonate CAS No. 16670-48-7

2-Chloroethyl Benzenesulfonate

Cat. No.: B093703
CAS No.: 16670-48-7
M. Wt: 220.67 g/mol
InChI Key: CIIGWOXXOUVEAD-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-chloroethyl benzenesulfonate (B1194179) lies in its role as a bifunctional electrophile. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-heteroatom bonds.

Furthermore, the benzenesulfonate group itself can be displaced by strong nucleophiles, although it is generally more stable than the chloro group. This differential reactivity is a key feature that chemists exploit to achieve selective transformations. For instance, a nucleophile can first displace the chlorine atom, and then a second, different nucleophile can be used to displace the benzenesulfonate group under more forcing conditions.

This versatility is exemplified in its use in the synthesis of pharmaceuticals and agrochemicals. For example, it is a precursor in the production of various biologically active molecules where the introduction of a 2-substituted ethyl group is required. ontosight.aiontosight.ai The ability to sequentially add different functional groups allows for the construction of complex molecular architectures from a relatively simple starting material.

Role in Contemporary Organic Chemistry and Materials Science

In contemporary organic chemistry, 2-chloroethyl benzenesulfonate continues to be a valuable tool for the development of new synthetic methodologies. Researchers are constantly exploring its reactivity with novel nucleophiles and in different reaction media to access new classes of compounds. Its predictable reactivity makes it an ideal substrate for studying reaction mechanisms and for optimizing reaction conditions.

The applications of this compound extend into the field of materials science. Its ability to participate in polymerization and cross-linking reactions makes it a useful monomer or cross-linking agent for the synthesis of functional polymers. For instance, polymers incorporating the benzenesulfonate moiety may exhibit enhanced thermal stability or specific adhesive properties.

Moreover, the reactivity of the chloroethyl group can be utilized to graft specific functionalities onto polymer backbones, thereby tailoring the material's properties for specific applications, such as in coatings or specialized membranes. The incorporation of this compound into material structures can influence surface characteristics and lead to the development of new materials with unique properties. researchgate.net The synergy between medicinal chemistry and materials science has also led to the development of novel drug delivery systems and biosafety materials. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIGWOXXOUVEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545522
Record name 2-Chloroethyl benzenesulfonate
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Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16670-48-7
Record name 2-Chloroethyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16670-48-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl benzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Pathways for 2-Chloroethyl Benzenesulfonate (B1194179)

Benzenesulfonyl chloride is a primary precursor and can be synthesized through several established methods. orgsyn.org One common industrial method involves the reaction of benzene (B151609) with chlorosulfonic acid. orgsyn.orgscribd.com For laboratory-scale synthesis, other methods are also employed, such as reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org

Key industrial production of benzenesulfonyl chloride is achieved by treating benzene with chlorosulfuric acid, typically at temperatures between 30-35°C. scribd.com Another approach involves the action of sulfuryl chloride on benzene in the presence of a catalyst like anhydrous aluminum chloride. orgsyn.org

Synthesis Methods for Benzenesulfonyl Chloride
ReactantsReagents/ConditionsYieldReference
BenzeneChlorosulfonic AcidHigh orgsyn.orgscribd.com
Sodium BenzenesulfonatePhosphorus Pentachloride, 170-180°C75-80% orgsyn.org
Sodium BenzenesulfonatePhosphorus Oxychloride74-87% orgsyn.org
BenzeneSulfuryl Chloride, Anhydrous Aluminum ChlorideNot specified orgsyn.org

The principal method for synthesizing 2-Chloroethyl benzenesulfonate is the esterification of benzenesulfonyl chloride with 2-chloroethanol (B45725). This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-chloroethanol attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester bond.

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. To control the exothermic nature of the reaction and suppress side reactions, the temperature is generally maintained at low levels, often between 0°C and 5°C. Anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used to facilitate the reaction.

Typical Laboratory Conditions for Esterification
ParameterConditionReference
ReactantsBenzenesulfonyl chloride, 2-chloroethanol (slight excess)
BasePyridine or Triethylamine
SolventAnhydrous Dichloromethane
Temperature0-5°C
Reaction Time4-6 hours

One documented procedure involves adding an aqueous solution of sodium hydroxide (B78521) to a cooled mixture of benzenesulfonyl chloride and 2-chloroethanol, resulting in yields of 85-90%. sci-hub.se

Direct Synthesis Routes and Optimization Studies

While the two-step precursor pathway is common, research has explored direct synthesis and optimization to improve efficiency. Optimization strategies focus on enhancing yield, reducing reaction times, and minimizing byproducts. Common byproducts can include benzenesulfonic acid from the hydrolysis of the sulfonyl chloride, which can be mitigated by maintaining strict anhydrous conditions.

Microwave-assisted synthesis has been shown to significantly reduce reaction times to as little as 30-45 minutes while achieving yields of up to 95%. The use of catalytic additives, such as zinc chloride (ZnCl₂), can also accelerate reaction kinetics by approximately 40%.

Purification and Isolation Techniques for Research-Scale Synthesis

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. For research-scale applications, several high-purity techniques are employed.

Fractional distillation is a common technique for purifying the final product. It is effective for removing low-boiling impurities, such as any remaining 2-chloroethanol, at temperatures around 80–100°C under a vacuum (10 mmHg).

Recrystallization is another powerful method for achieving high purity. A typical procedure involves dissolving the crude product in a suitable solvent system, such as a 1:2 mixture of ethyl acetate (B1210297) and petroleum ether, and then cooling the solution to low temperatures (e.g., -20°C) to induce the crystallization of the pure compound. The melting point of the purified product is between 34–36°C.

For separating compounds with similar polarities and for achieving very high purity on a research scale, column chromatography is the preferred method. acs.org Flash chromatography, a variation of column chromatography that uses pressure to increase the solvent flow rate, is frequently used. acs.orgnih.gov

The stationary phase is typically silica (B1680970) gel. acs.orgnih.gov The mobile phase, or eluent, consists of a solvent system tailored to the specific separation. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and ethyl acetate, often applied as a gradient where the polarity of the solvent is increased over time. acs.orgnih.gov The progress of the separation is monitored using thin-layer chromatography (TLC).

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group is the primary site of reactivity in 2-chloroethyl benzenesulfonate (B1194179), readily undergoing nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chlorine atom. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Oxygen-containing nucleophiles, such as alcohols and water, react with 2-chloroethyl benzenesulfonate to form ethers and alcohols, respectively. For instance, the reaction with an alcohol (ROH) proceeds via a nucleophilic attack of the alcohol's oxygen on the primary carbon of the chloroethyl group, yielding an ether and releasing a chloride ion. cn-alchemist.com These reactions are fundamental in synthetic organic chemistry for the introduction of the 2-(benzenesulfonyloxy)ethyl group into various molecules.

NucleophileProductReaction Type
Alcohol (ROH)2-(Alkoxy)ethyl benzenesulfonateNucleophilic Substitution (Etherification)
Water (H₂O)2-Hydroxyethyl benzenesulfonateNucleophilic Substitution (Hydrolysis)

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound. The reaction with a primary amine (RNH₂), for example, results in the formation of a secondary amine. This type of reaction is crucial for the synthesis of various nitrogen-containing compounds. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the chloroethyl group. thieme-connect.de

NucleophileProductReaction Type
Primary Amine (RNH₂)N-Alkyl-2-(benzenesulfonyloxy)ethylamineNucleophilic Substitution (N-Alkylation)
Secondary Amine (R₂NH)N,N-Dialkyl-2-(benzenesulfonyloxy)ethylamineNucleophilic Substitution (N-Alkylation)

Beyond oxygen and nitrogen nucleophiles, this compound can react with other heteroatom nucleophiles, such as sulfur and phosphorus compounds, to form new carbon-heteroatom bonds. e-bookshelf.denih.govrsc.org For example, the reaction with a thiol (RSH) in the presence of a base leads to the formation of a thioether. gauthmath.com These reactions expand the synthetic utility of this compound, allowing for the creation of a diverse range of organic molecules with specific functionalities. mdpi.comlibretexts.org

NucleophileProductReaction Type
Thiol (RSH)2-(Alkylthio)ethyl benzenesulfonateNucleophilic Substitution
Phosphine (R₃P)[2-(Benzenesulfonyloxy)ethyl]phosphonium saltNucleophilic Substitution

Hydrolytic Pathways and Kinetic Analysis

The hydrolysis of this compound, the reaction with water, is a key process that has been subject to kinetic studies to understand its mechanism and the factors that influence its rate.

In the presence of a base, the hydrolysis of this compound is significantly accelerated. The mechanism can proceed through two main pathways. The first is a direct SN2 attack by a hydroxide (B78521) ion on the carbon atom bearing the chlorine. The second, and often competing, pathway is an elimination reaction (E2) to form ethene, particularly with stronger, more sterically hindered bases. Under certain conditions, hydrolysis can lead to the formation of benzenesulfonic acid and ethylene (B1197577) oxide. The study of related compounds like 2-chloroethyl ethyl sulfide (B99878) has provided insights into the complex mechanisms that can occur, including the formation of sulfonium (B1226848) salt intermediates which can affect the reaction kinetics. researchgate.netnih.gov

The rate of hydrolysis of this compound is sensitive to several reaction conditions.

pH: The rate of hydrolysis increases with increasing pH, indicating that the reaction is base-catalyzed. rsc.org

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.

Solvent: The polarity of the solvent can influence the reaction rate. Polar protic solvents can stabilize the transition state of the SN2 reaction, potentially increasing the rate of hydrolysis.

Kinetic studies of analogous compounds, such as aromatic sulfonyl chlorides, have shown that the hydrolysis often follows an SN2 mechanism. rsc.org For these related compounds, the rate of alkaline hydrolysis is well-described by the Hammett equation, indicating the influence of substituents on the benzene (B151609) ring on the reaction rate. rsc.org

Formation and Role of Sulfonium Salts in Reaction Mechanisms

The presence of a sulfur atom in proximity to a reactive center, as is the case in this compound, can lead to significant neighboring group participation (NGP). This phenomenon involves the intramolecular interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond. wikipedia.org In the context of this compound, the sulfur atom can act as an internal nucleophile, influencing the course and rate of substitution reactions.

Studies on analogous compounds, such as 2-chloroethyl ethyl sulfide, have provided valuable insights into the formation and role of sulfonium salts. nih.govresearchgate.net During solvolysis or reaction with nucleophiles, the sulfur atom can attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a cyclic sulfonium ion intermediate. researchgate.netlibretexts.org This intramolecular cyclization is often the rate-determining step and is significantly faster than the analogous intermolecular reaction. wikipedia.orgdalalinstitute.com The resulting three-membered episulfonium ion is a highly reactive species. researchgate.net

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The benzenesulfonate group (-SO₂OR) significantly influences the reactivity of the ring and the regioselectivity of these substitutions.

Regioselectivity and Directing Effects of the Benzenesulfonate Group

The benzenesulfonate group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic attack compared to benzene. libretexts.org This deactivation stems from the electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the benzene ring. lkouniv.ac.in The strong electron-withdrawing effect is due to both induction and resonance. lkouniv.ac.in

In terms of directing effects, the benzenesulfonate group is a meta-director. savemyexams.com This means that incoming electrophiles will preferentially substitute at the meta position (carbon-3) of the benzene ring. This regioselectivity can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group, which is highly destabilizing. wikipedia.org In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta-pathway more favorable. wikipedia.org

Halogenation Studies

Aromatic halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen, such as bromine or chlorine. wikipedia.org This reaction is typically carried out in the presence of a Lewis acid catalyst, like FeBr₃ or FeCl₃, which polarizes the halogen molecule to create a stronger electrophile. latech.edu For this compound, halogenation would be expected to occur at the meta position due to the directing effect of the benzenesulfonate group.

The reactivity of the ring towards halogenation is reduced by the deactivating nature of the benzenesulfonate substituent. libretexts.org Therefore, harsher reaction conditions, such as higher temperatures, may be required compared to the halogenation of benzene. msu.edu The choice of halogen and reaction conditions can also influence the outcome. For instance, bromination is generally less reactive and more selective than chlorination. youtube.com

Nitration and Other Aromatic Functionalizations

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the benzene ring. libretexts.org The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For this compound, nitration is predicted to yield the meta-nitro substituted product. acs.org The deactivating nature of the benzenesulfonate group makes the ring significantly less reactive, requiring forcing conditions for nitration to proceed. libretexts.orgmsu.edu

Another important electrophilic aromatic substitution is sulfonation, which introduces a sulfonic acid group (-SO₃H). This reaction is typically carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orguci.edu The electrophile is SO₃. pharmaguideline.com Sulfonation is a reversible reaction, a property that can be exploited in synthesis. lkouniv.ac.inuci.edu

Radical Reactions and Atom Transfer Processes involving the C-Cl Bond

The carbon-chlorine (C-Cl) bond in the 2-chloroethyl group of this compound can participate in radical reactions. These reactions involve the homolytic cleavage of the C-Cl bond, which can be initiated by heat or light, to form a carbon-centered radical and a chlorine radical. utexas.educhemistrysteps.com

The mechanism of such radical reactions typically involves three stages: initiation, propagation, and termination. purdue.edulibretexts.org

Initiation: The reaction is initiated by the formation of radicals, for instance, through the homolytic cleavage of a radical initiator. utexas.edu

Propagation: A series of chain-carrying steps occurs. For example, a radical can abstract the chlorine atom from this compound to form a 2-benzenesulfonylethyl radical. This radical can then react with another molecule, propagating the chain. savemyexams.com

Termination: The reaction ceases when radicals combine with each other. savemyexams.com

The C-Cl bond dissociation energy is a key factor in these processes. researchgate.netosti.gov The presence of the benzenesulfonate group may influence the stability of the resulting radical.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique where a transition metal complex is used to reversibly activate and deactivate a dormant species, typically an alkyl halide. acs.orgmagtech.com.cn While not directly a reaction of this compound itself, related sulfonyl chlorides are used as initiators in ATRP. itu.edu.trcmu.edu This suggests that the C-Cl bond in this compound could potentially be activated under ATRP conditions to initiate polymerization or undergo atom transfer radical addition (ATRA) reactions. acs.org

Derivatization Strategies and Analog Design

Synthesis of Functionalized Analogs and Derivatives

The synthesis of functionalized analogs of 2-Chloroethyl Benzenesulfonate (B1194179) often involves multi-step procedures to introduce desired chemical groups. A common strategy is the preparation of ureidobenzenesulfonate derivatives. This typically begins with the nucleophilic addition of various phenols to a nitrobenzene-1-sulfonyl chloride. The resulting nitrophenyl sulfonates are then reduced to their corresponding anilines. These aniline (B41778) intermediates are subsequently reacted with isocyanates, such as 2-chloroethyl isocyanate or ethyl isocyanate, to yield the final N-phenyl ureidobenzenesulfonate derivatives. nih.gov

For instance, the synthesis of compounds like 2-tolyl 4-[3-(2-chloroethyl)ureido]benzenesulfonate involves the reaction of the appropriate aniline with 2-chloroethyl isocyanate. nih.gov This approach allows for the introduction of a wide variety of substituents on the phenyl ring, enabling the exploration of structure-activity relationships. nih.govulaval.ca Another significant class of derivatives, Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), is synthesized by the cyclization of the 2-chloroethylurea (B1347274) (CEU) moiety of N-phenyl-N'-(2-chloroethyl)urea precursors. nih.govacs.org This cyclization is often achieved using potassium fluoride (B91410) adsorbed on alumina (B75360) in refluxing acetonitrile. acs.org

The general synthetic pathway for many benzenesulfonate derivatives can be summarized as follows:

Sulfonylation: Reaction of a substituted phenol (B47542) with 4-nitrophenylsulfonyl chloride to form a nitrodiphenylsulfonate. acs.orgnih.gov

Reduction: Reduction of the nitro group to an aniline using reagents like iron powder with HCl or tin(II) chloride dihydrate. nih.gov

Urea (B33335) Formation: Nucleophilic addition of the aniline to an isocyanate, such as 2-chloroethyl isocyanate, to form the ureido derivative. nih.govacs.org

Modification of the Chloroethyl Moiety for Tailored Reactivity

The 2-chloroethyl moiety is a key functional group that imparts specific reactivity to the benzenesulfonate molecule, making it a valuable target for modification. The chlorine atom acts as a good leaving group, allowing the molecule to undergo nucleophilic substitution reactions. This reactivity is harnessed to create a diverse range of derivatives.

One of the primary modifications is the substitution of the chloroethyl group with other alkyl, cycloalkyl, and chloroalkyl groups. ulaval.canih.gov These modifications can alter the molecule's steric and electronic properties. For example, replacing the 2-chloroethylurea group with an ethylurea (B42620) or a 3-chloropropylurea group has been explored to study the impact on biological activity. ulaval.ca

Structural Elucidation of Novel Benzenesulfonate Derivatives

The characterization and structural elucidation of newly synthesized benzenesulfonate derivatives are performed using a combination of modern spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for determining the structure of these derivatives. Both ¹H and ¹³C NMR spectra provide crucial data. For example, in the ¹H NMR spectrum of 2-tolyl 4-[3-(2-chloroethyl)ureido]benzenesulfonate, the protons of the two CH₂ groups of the chloroethyl moiety appear as a broad singlet at 3.58 ppm, while the aromatic protons resonate in the range of 6.95-7.69 ppm. nih.gov

X-ray Crystallography offers unambiguous proof of the three-dimensional structure of crystalline derivatives. For instance, the crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was determined to belong to the monoclinic system with space group P2₁/c. mdpi.com Similarly, the structure of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester was also solved, revealing a monoclinic system with space group P21/c. researchgate.net

Other Spectroscopic Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are also routinely employed. FT-IR is used to identify characteristic functional groups, like the C=O and N-H stretches in ureido derivatives. nih.gov HRMS is used to confirm the elemental composition and molecular weight of the synthesized compounds. frontiersin.orgmdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for Benzenesulfonate Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-Tolyl 4-[3-(2-Chloroethyl)ureido]benzenesulfonate 8.18 (s, 1H, NH), 7.69–7.67 (m, 2H, Ar), 7.53–7.51 (m, 2H, Ar), 7.12–7.04 (m, 3H, Ar), 6.98–6.95 (m, 1H, Ar), 6.12 (t, 1H, NH), 3.58 (brs, 4H, 2 × CH₂), 2.05 (s, 3H, CH₃) 155.1, 148.1, 145.3, 131.8, 131.5, 129.8, 127.9, 127.3, 127.1, 122.2, 118.1, 44.2, 41.9, 16.3 nih.gov
3-Tolyl 4-[3-(2-Chloroethyl)ureido]benzenesulfonate 8.05 (s, 1H, NH), 7.67–7.64 (m, 2H, Ar), 7.54–7.51 (m, 2H, Ar), 7.13–7.00 (m, 2H, Ar), 6.84 (s, 1H, Ar), 6.70–6.67 (m, 1H, Ar), 6.06 (t, 1H, NH), 3.62–3.56 (m, 4H, 2 × CH₂), 2.26 (s, 3H, CH₃) Not Available nih.gov
4-Tolyl 4-[3-(2-Chloroethyl)ureido]benzenesulfonate 8.17 (s, 1H, NH), 7.66–7.63 (m, 2H, Ar), 7.53–7.50 (m, 2H, Ar), 7.02 (d, 2H, Ar), 6.81 (d, 2H, Ar), 6.13 (brs, 1H, NH), 3.58 (brs, 4H, 2 × CH₂), 2.25 (s, 3H, CH₃) 155.2, 147.2, 145.2, 137.3, 130.3, 129.9, 127.1, 122.0, 118.0, 44.2, 41.9, 20.9 nih.gov

Table 2: X-ray Crystallographic Data for Novel Benzenesulfonate Derivatives

Compound Crystal System Space Group Cell Parameters Reference
(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate Monoclinic P2₁/c a = 10.68 Å, b = 5.61 Å, c = 27.50 Å, β = 93.99° mdpi.com
4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester Monoclinic P21/c a = 14.45 Å, b = 13.92 Å, c = 13.57 Å, β = 87.17° researchgate.net

Heterocyclic Ring Formation Utilizing 2-Chloroethyl Scaffolds (e.g., Imidazolidinones, Ureas)

The 2-chloroethyl group serves as a versatile building block for the synthesis of various heterocyclic rings, with imidazolidinones and ureas being prominent examples. The formation of these rings often proceeds through an initial urea formation followed by an intramolecular cyclization.

A widely used method for synthesizing 1-phenylimidazolidin-2-ones involves the reaction of an aniline with 2-chloroethyl isocyanate. acs.orgresearchgate.net This reaction forms an N-phenyl-N'-(2-chloroethyl)urea intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydride in tetrahydrofuran (B95107) (THF), induces an intramolecular nucleophilic substitution, where the urea nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered imidazolidin-2-one ring. acs.orgscialert.netscispace.com

The synthesis of (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione provides another example of utilizing the 2-chloroethyl scaffold. rsc.org In some synthetic strategies, 1,2-dichloroethane (B1671644) is used as the source of the chloroethyl group, which reacts with a pre-formed imidazolidine-2,4-dione precursor. rsc.org

The general scheme for the formation of imidazolidinones from a 2-chloroethyl urea scaffold can be depicted as:

Amine Reaction: A substituted aniline reacts with 2-chloroethyl isocyanate to produce an N-aryl-N'-(2-chloroethyl)urea. acs.orgscialert.netscispace.com

Cyclization: The urea intermediate undergoes base-mediated intramolecular cyclization to yield the corresponding 1-aryl-imidazolidin-2-one. acs.orgscialert.netscispace.com

This strategy has been successfully applied to create a variety of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which are of interest in medicinal chemistry. nih.govacs.org The modification of the N-phenyl-N′-(2-chloroethyl)urea scaffold through cyclization is a key strategy to develop new chemical entities. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Building Block in Complex Molecular Architectures

2-Chloroethyl benzenesulfonate (B1194179) is recognized as a valuable building block in the field of organic chemistry. tcichemicals.com Its utility stems from the presence of two key functional groups: the electrophilic chloroethyl group, which is susceptible to nucleophilic substitution, and the benzenesulfonate group, which can act as a leaving group or be incorporated into a larger molecular framework. This dual functionality allows for its strategic use in the assembly of complex molecules. ontosight.ai

The synthesis of intricate molecular structures often relies on the sequential and controlled introduction of different chemical moieties. The reactivity of the chloroethyl group in compounds like 2-chloroethyl benzenesulfonate facilitates alkylation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to building up the carbon skeleton of complex target molecules. While direct examples in the literature for this compound are specific, the principles are well-established with analogous compounds. For instance, related sulfonate-containing molecules are employed as key intermediates in multi-step syntheses. rsc.org The strategic use of such building blocks is crucial for developing novel synthetic methodologies and exploring new chemical transformations.

Role in the Synthesis of Pharmacologically Active Intermediates

The 2-chloroethyl group is a well-known pharmacophore, and its incorporation into various molecular scaffolds has been a key strategy in the development of therapeutic agents, particularly in oncology. N-(2-chloroethyl)benzenesulfonamide, a closely related compound, serves as a critical intermediate in the synthesis of certain pharmaceutical compounds. Its role as an alkylating agent is central to its biological activity. This reactivity is leveraged in the design of anticancer agents that can form covalent bonds with biological macromolecules like DNA and proteins, leading to the inhibition of cell proliferation.

For example, derivatives containing the 2-chloroethyl moiety have been investigated for their ability to inhibit enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many types of tumors. The synthesis of such pharmacologically active intermediates often involves the reaction of the chloroethyl group with nucleophilic sites on a target molecule.

Table 1: Examples of Pharmacologically Active Compounds Derived from Related Chloroethyl Precursors

Compound ClassTherapeutic AreaMechanism of Action (where applicable)
N-(2-chloroethyl)benzenesulfonamide derivativesAnticancerAlkylating agent, Carbonic Anhydrase IX inhibitor
BensulideAgrochemical (Herbicide)Acetylcholinesterase inhibitor

Preparation of Natural Product Analogs and Bioactive Scaffolds

The synthesis of analogs of natural products is a cornerstone of medicinal chemistry, aimed at improving the therapeutic properties of naturally occurring compounds. The structural motifs present in this compound can be found in various synthetic strategies targeting bioactive scaffolds. The reactivity of the chloroethyl group is particularly useful for creating derivatives of complex natural products.

A notable example, while not directly involving this compound, is the synthesis of analogs of the anticancer agent N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU). Research in this area has involved modifying the core structure to explore structure-activity relationships, demonstrating the importance of the 2-chloroethyl group in this class of compounds.

Precursors for Polymer Materials with Engineered Properties

The application of this compound and its analogs extends into material science, where they can serve as precursors for functional polymers. The reactivity of the chloroethyl group allows for its use in polymerization reactions or for post-polymerization modification, enabling the creation of materials with tailored properties such as enhanced adhesion or thermal stability. While direct polymerization of this compound is not widely documented, the use of structurally similar compounds like 2-chloroethyl vinyl ether (CEVE) highlights the potential of the 2-chloroethyl moiety in polymer chemistry.

Introduction into Polymer Main Chains

The incorporation of specific functional groups directly into the main chain of a polymer can significantly influence its fundamental properties. While there is limited specific information on the use of this compound as a monomer for main-chain functionalization, the concept is well-established in polymer chemistry. google.com For instance, disulfonic acid derivatives have been used as linkers to create coordination polymers, where the sulfonate group becomes an integral part of the polymer backbone.

Incorporation into Polymer Side Chains for Enhanced Functionality

A more common strategy for creating functional polymers is the incorporation of reactive groups into the polymer side chains. These side chains can then be chemically modified in subsequent steps. The statistical copolymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether (CEVE) provides a compelling example of this approach. mdpi.com The resulting copolymer contains pendant chloroethyl groups that act as reactive sites. These sites can be used to graft other polymer chains, creating well-defined graft copolymers with a poly(vinyl ether) backbone and side chains such as poly(ε-caprolactone) (PCL) or poly(l-lactide) (PLLA). mdpi.com This "grafting from" or "grafting onto" methodology allows for the synthesis of complex macromolecular architectures with engineered properties. mdpi.com

The versatility of this approach is significant, as it allows for the combination of different polymer types to achieve desired characteristics, such as amphiphilicity, which is crucial for self-assembly applications. The chloroethyl group in these systems is the key enabler of this post-polymerization functionalization.

Table 2: Copolymerization Parameters for n-Butyl Vinyl Ether (BVE) and 2-Chloroethyl Vinyl Ether (CEVE)

Methodr_BVEr_CEVE
COPOINT Program2.820.57
Data sourced from a study on the metallocene-mediated cationic polymerization of BVE and CEVE. mdpi.com

Applications in Fine Chemical Synthesis for Performance Enhancement

In the realm of fine chemical synthesis, performance enhancement can refer to improvements in reaction efficiency, selectivity, or the development of more environmentally benign processes. While specific applications of this compound for performance enhancement are not extensively detailed, the chemistry of related compounds offers insights. For example, studies on the decontamination of 2-chloroethyl phenylsulfide, a simulant for chemical warfare agents, have explored catalytic systems to improve the efficiency of its degradation. finechem-mirea.ru Such research into enhancing reaction rates and efficiency in processes involving chloroethyl-containing compounds is a key aspect of fine chemical technology development. finechem-mirea.ru The broader context of fine chemical synthesis is continuously evolving, with a focus on creating more efficient and sustainable processes. rsc.org

Medicinal Chemistry and Biological Activity Research

Design and Synthesis of 2-Chloroethyl Benzenesulfonate (B1194179) Derivatives as Potential Therapeutic Agents

The design of 2-chloroethyl benzenesulfonate derivatives often revolves around the strategic incorporation of various pharmacophores to enhance biological activity and selectivity. The synthesis of these compounds typically involves the reaction of a substituted phenol (B47542) or alcohol with a benzenesulfonyl chloride derivative in the presence of a base. A common synthetic approach is the condensation of o-phenylenediamine (B120857) with carboxylic acids, aldehydes, ketones, or other carbonyl compounds, often facilitated by an acid catalyst such as hydrochloric acid or p-toluenesulfonic acid.

One area of focus has been the development of quinazoline (B50416) sulfonates, which have shown significant anticancer activity. nih.gov The synthesis of these derivatives involves creating sulfonic esters of 4-quinazolines. nih.gov Another approach has been the synthesis of benzenesulfonamide-substituted 1,5-diarylpyrazoles containing phenylacetohydrazide moieties, designed as selective COX-2 inhibitors with potential anticancer applications. rsc.org Furthermore, researchers have synthesized novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives and evaluated their anticancer properties. mdpi.com The molecular hybrid approach, which combines two or more pharmacophores into a single molecule, has also been employed to create derivatives with potentially enhanced activity and improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies have revealed key structural features that influence their biological activity.

For a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, the presence of a hydroxyl group on the benzene (B151609) ring of the 3-arylpropylidene fragment was found to be strongly related to their cytotoxic activity. mdpi.com In another study on benzofuran (B130515) derivatives, ester or heterocyclic ring substitutions at the C-2 position were identified as critical for their cytotoxic effects. mdpi.com

In the context of benzenesulfonamide-based inhibitors of carbonic anhydrase, SAR studies have shown that active-site residues, particularly at positions 92 and 131, dictate the binding and affinity of the inhibitors. nih.gov The "tail" groups of the inhibitors were found to modulate isoform specificity. nih.gov For a series of fluorinated benzenesulfonic ester derivatives, the position of fluorine substitution on the phenylsulfonyl group significantly impacted their inhibitory effects against α-glucosidase. nih.gov For instance, a derivative with a 2-(2-fluorophenyl)sulfonyl group exhibited stronger inhibition than its meta and para isomers. nih.gov

The following table summarizes the anticancer activity of selected benzenesulfonate derivatives against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
BS3 (a 4-methylbenzenesulfonate (B104242) derivative)A549 (Lung Carcinoma)7.65 nih.gov
BS4 (a 4-methylbenzenesulfonate derivative)A549 (Lung Carcinoma)11.34 nih.gov
Compound 20 (a benzenesulfonylguanidine derivative)MCF-7, HeLa, HCT-11612.8 (mean) mdpi.com
Compound 24 (a benzenesulfonylguanidine derivative)MCF-7, HeLa, HCT-11612.7 (mean) mdpi.com
Compound 30 (a benzenesulfonylguanidine derivative)HCT-116 (Colon Carcinoma)8 mdpi.com
Compound 48 (a benzenesulfonamide-substituted 1,5-diarylpyrazole)A549 (Lung Carcinoma)0.78 rsc.org

Mechanistic Investigations of Biological Action at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. Research in this area has focused on their impact on cell cycle progression, DNA integrity, and interactions with specific cellular proteins and enzymes.

A significant mechanism of action for several benzenesulfonate derivatives is the disruption of the cell cycle. Numerous studies have reported that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov For example, sulfonic styrylquinazoline (B1260680) derivatives were found to cause a potent G2/M phase arrest in glioblastoma cell lines, an effect that was even more pronounced than that of the well-known antimitotic drug, paclitaxel. nih.gov This mitotic inhibition is a desirable characteristic for anticancer agents, as it targets the rapid proliferation of tumor cells. nih.gov The induction of G2/M arrest is often a precursor to apoptosis, or programmed cell death. mdpi.com

The 2-chloroethyl group is a known alkylating moiety, suggesting that derivatives of this compound can function as DNA alkylating agents. nih.govnih.govdrugs.com These compounds can add an alkyl group to the guanine (B1146940) base of DNA, which disrupts the DNA structure and prevents the strands of the double helix from linking correctly. drugs.com This leads to DNA strand breakage and interferes with the cancer cell's ability to replicate, ultimately leading to cell death. drugs.com The compound 2-chloroethyl (methylsulfonyl)methanesulfonate (CIEtSoSo), for example, has been shown to be a more selective DNA alkylating agent than the chloroethylnitrosoureas, producing fewer side products in its reaction with DNA. nih.gov

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.gov Several derivatives of benzenesulfonate have been investigated as tubulin polymerization inhibitors. These compounds can disrupt the dynamics of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. nih.gov By interfering with microtubule function, these agents can arrest the cell cycle and induce apoptosis. mdpi.com Some arylpiperazine and triazole hybrids have been shown to inhibit tubulin polymerization by binding at the colchicine (B1669291) binding site. mdpi.com

The inhibition of specific enzymes is another important mechanism of action for benzenesulfonate derivatives. A number of these compounds have been identified as potent inhibitors of various enzymes implicated in cancer and other diseases. For instance, several benzenesulfonamide (B165840) derivatives have been shown to be effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors and contributes to the acidic microenvironment of tumors. rsc.orgnih.gov Selective inhibition of CA IX is a promising strategy for the development of novel anticancer agents. rsc.org Additionally, some benzenesulfonamide-substituted 1,5-diarylpyrazoles have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. rsc.org Other studies have explored the inhibitory potential of fluorinated benzenesulfonic ester derivatives against enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), which are relevant to the management of type 2 diabetes. nih.gov

The following table presents the enzyme inhibitory activity of selected benzenesulfonate derivatives.

CompoundTarget EnzymeIC50/KiReference
Compound 4e (a thiazolone-benzenesulfonamide)Carbonic Anhydrase IX10.93 nM (IC50) rsc.org
Compound 4g (a thiazolone-benzenesulfonamide)Carbonic Anhydrase IX25.06 nM (IC50) rsc.org
Compound 4h (a thiazolone-benzenesulfonamide)Carbonic Anhydrase IX15.21 nM (IC50) rsc.org
Compound 48 (a benzenesulfonamide-substituted 1,5-diarylpyrazole)COX-20.37 µM (IC50) rsc.org
Compound 2g (a fluorinated benzenesulfonic ester)α-Glucosidase4.2 µM (IC50) nih.gov
Compound 2k (a fluorinated benzenesulfonic ester)α-Glucosidase3.9 µM (IC50) nih.gov

In vitro and In vivo Biological Evaluation Methodologies for Novel Compounds

The journey of a novel compound from the laboratory bench to a potential therapeutic agent is underpinned by rigorous biological evaluation. This process typically begins with in vitro assays to determine a compound's activity at the cellular and molecular level, followed by in vivo studies in animal models to assess its efficacy and behavior in a whole organism. For derivatives of this compound, a range of evaluation methodologies are employed depending on the therapeutic target.

In vitro Evaluation

In vitro studies are fundamental for the initial screening and characterization of novel compounds. These assays are designed to be rapid, cost-effective, and provide crucial information on the mechanism of action.

Anticancer Activity Screening:

A primary area of investigation for novel benzenesulfonate derivatives is their potential as anticancer agents. A common initial step involves screening these compounds against a panel of human tumor cell lines. For instance, in the evaluation of novel (2-chloroethyl)nitrosocarbamates, researchers utilize a panel of five human tumor cell lines: CAKI-1 (renal), DLD-1 (colon), NCI-H23 (lung), SK-MEL-28 (melanoma), and SNB-7 (CNS). nih.gov The cytotoxic or growth-inhibitory effects of the compounds are quantified by determining the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Similarly, in the assessment of 2-(phenylsulfonyl)-2H-1,2,3-triazole, the National Cancer Institute (NCI) 60-cell line panel is employed. mdpi.com This extensive panel represents nine different types of human cancers, providing a broad spectrum of a compound's potential anticancer activity. The results are often reported as a percentage of growth inhibition (GI%) at a specific concentration, typically 10 µM. mdpi.com

Table 1: In vitro Anticancer Activity of 2-(Phenylsulfonyl)-2H-1,2,3-triazole (Compound 3) against Selected Human Cancer Cell Lines

Cell LineCancer TypeGrowth Inhibition (GI%) at 10 µM
UO-31Renal10.83
SNB-75Central Nervous System13.76
HCT-116Colon17.37
BT-549Breast17.64

Data sourced from mdpi.com

Antimicrobial Activity Screening:

The antimicrobial potential of novel compounds is another significant area of research. The primary method for evaluating antibacterial and antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

For example, in the evaluation of newly synthesized benzimidazole–pyrazole compounds, their activity is tested against a range of bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as fungal strains like C. albicans, A. niger, and A. clavatus. nih.gov

In vivo Evaluation

Following promising in vitro results, compounds are advanced to in vivo testing to understand their efficacy and pharmacokinetic properties in a living system. These studies are crucial for bridging the gap between cellular activity and potential clinical application.

Anticancer Efficacy in Animal Models:

For compounds demonstrating significant in vitro anticancer activity, their efficacy is further evaluated in animal models of cancer. Murine leukemia models, such as P388, are commonly used. For example, a (2-chloroethyl)nitrosocarbamate derivative was evaluated in vivo against intraperitoneally implanted P388 murine leukemia. nih.gov Another model involves subcutaneously implanted M5076 murine sarcoma in mice to assess the compound's effect on solid tumors. nih.gov

Anti-inflammatory and Analgesic Activity Models:

Novel compounds are also screened for their potential anti-inflammatory and analgesic properties using established animal models. The carrageenan-induced paw edema model in rats is a standard method to assess acute anti-inflammatory activity. nih.gov The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity. nih.gov In these studies, the synthesized compounds are administered to the animals, and their ability to reduce edema or the number of writhes is compared to that of a standard drug and a control group.

Advanced Analytical Techniques in Research and Characterization

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for separating 2-Chloroethyl Benzenesulfonate (B1194179) from any unreacted starting materials, byproducts, or degradation products. This separation is crucial for accurate purity determination and for the identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzenesulfonate esters. Reversed-phase HPLC is particularly well-suited for this purpose, typically employing a nonpolar stationary phase and a polar mobile phase. While a specific, standardized HPLC method for 2-Chloroethyl Benzenesulfonate is not widely published in publicly available literature, a representative method can be extrapolated from the analysis of similar compounds such as other benzenesulfonate esters and related sulfonamides. sielc.comsielc.comhelixchrom.comresearchgate.netsielc.comresearchgate.net

A typical HPLC setup for the analysis of this compound would likely involve a C18 column, which provides excellent separation for moderately polar to nonpolar compounds. The mobile phase would likely consist of a gradient mixture of acetonitrile and water, allowing for the effective elution of the target compound and the separation of impurities with varying polarities. sielc.comsielc.com Phosphoric acid or formic acid may be added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule is a strong chromophore.

Table 1: Representative HPLC Parameters for the Analysis of Benzenesulfonate Esters

Parameter Typical Value
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Injection Volume | 10 µL |

This method allows for the effective separation of the main component from potential impurities, and by using certified reference standards, the purity of a given sample can be accurately quantified.

For more rapid analysis and higher resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) is an increasingly utilized technique. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without a significant loss in efficiency. This high-throughput capability is particularly valuable in quality control environments. waters.comwaters.com

A UHPLC method for this compound would offer significant advantages in terms of speed and solvent consumption. waters.com The analysis of benzenesulfonic acid esters by UHPLC has been demonstrated to reduce analysis times from over 30 minutes to under 5 minutes. waters.com These methods often employ columns such as the ACQUITY UPLC CSH C18 and mobile phases consisting of methanol and ammonium acetate (B1210297). lcms.cz The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. waters.com Furthermore, coupling UHPLC with a mass spectrometer (MS) provides an additional layer of confirmation and can be used for the sensitive detection and identification of trace-level impurities. waters.comlcms.cz

Table 2: Exemplary UHPLC-UV/MS Parameters for Benzenesulfonate Ester Analysis

Parameter Typical Value
System ACQUITY UPLC H-Class
Column ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm lcms.cz
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 10-90% B over 3.5 minutes lcms.cz
Flow Rate 0.6 mL/min lcms.cz
Column Temperature 40 °C lcms.cz
UV Detection PDA, 200-400 nm (extracted at 220 nm) lcms.cz

| MS Detection | ESI+ with Single Ion Recording (SIR) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are powerful tools for the definitive identification and structural confirmation of this compound. Each technique provides unique information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the 2-chloroethyl group. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.0 ppm, as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons. The two methylene groups of the 2-chloroethyl moiety would each give rise to a triplet. The methylene group attached to the oxygen atom (-O-CH₂-) would be expected to resonate at a lower field (around 4.4 ppm) compared to the methylene group attached to the chlorine atom (-CH₂-Cl), which would likely appear around 3.8 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would produce several signals in the region of 128-135 ppm. The carbon ipso to the sulfonyl group would be at the lower end of this range. The methylene carbon bonded to the oxygen atom would be expected around 70 ppm, while the methylene carbon bonded to the chlorine atom would be shifted upfield to approximately 41 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (ortho) ~7.9 (d) ~129
Aromatic-H (meta) ~7.6 (t) ~129
Aromatic-H (para) ~7.7 (t) ~134
Aromatic-C (ipso) - ~134
-O-CH₂- ~4.4 (t) ~70

| -CH₂-Cl | ~3.8 (t) | ~41 |

Note: These are predicted values based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peaks would be associated with the sulfonyl group (O=S=O), which typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C-O single bond stretching vibration would be observed in the 1000-1100 cm⁻¹ range. The aromatic ring would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group would appear in the 2850-3000 cm⁻¹ range. Finally, a characteristic absorption for the C-Cl bond would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Aromatic C=C Stretching 1450 - 1600
O=S=O (Sulfonyl) Asymmetric Stretching 1350 - 1380
O=S=O (Sulfonyl) Symmetric Stretching 1160 - 1180
C-O Stretching 1000 - 1100

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the benzene ring. The sulfonate and chloroethyl groups are not strong chromophores in the typical UV-Vis range.

The benzene ring exhibits characteristic absorption bands due to π → π* transitions. For substituted benzenes, these bands are typically observed in the region of 200-280 nm. sciencepublishinggroup.com It is expected that this compound would show a primary absorption band (E-band) around 220 nm and a secondary, less intense band (B-band) with fine structure around 260-270 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. sciencepublishinggroup.comekb.egbiointerfaceresearch.com

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

Transition Expected λmax (nm) Solvent
π → π (E-band)* ~220 Methanol or Acetonitrile

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the inference of elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of sulfonate esters like this compound, which may be present as potential genotoxic impurities (PGIs) in pharmaceuticals. nih.govresearchgate.net The choice of ionization source is critical for achieving optimal sensitivity and reproducibility.

Two common ionization techniques, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been evaluated for the analysis of sulfonate esters. nih.gov For aromatic sulfonate esters, APCI has demonstrated superior performance. In negative ion mode, APCI facilitates the formation of stable precursor ions corresponding to the loss of the alkyl group ([M-alkyl]⁻). nih.gov This ionization method provides better sensitivity and reproducibility compared to ESI. nih.govresearchgate.net With ESI, sulfonate esters tend to form adducts with ions like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), which can lead to poor analytical sensitivity. nih.gov

A typical LC-MS method for sulfonate esters might utilize a C18 stationary phase with a gradient elution of water and an organic solvent like acetonitrile or methanol. nih.govshimadzu.com The addition of modifiers such as ammonium formate to the mobile phase can enhance ionization and improve chromatographic peak shape. shimadzu.com

Table 1: Comparison of Ionization Techniques for Sulfonate Ester Analysis

Ionization Technique Advantages for Sulfonate Esters Disadvantages for Sulfonate Esters Typical Precursor Ions
APCI High sensitivity, good reproducibility, forms stable precursor ions. nih.gov May not be suitable for highly polar or thermally labile compounds. [M-alkyl]⁻ nih.gov

| ESI | Suitable for a wide range of polarities. | Can form multiple adducts ([M+NH₄]⁺, [M+Na]⁺), leading to poor sensitivity and reproducibility. nih.gov | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, including sulfonate esters. researchgate.netamericanpharmaceuticalreview.com Given their volatility, short-chain sulfonate esters can be quantified by GC-MS, often to detect them as impurities in active pharmaceutical ingredients (APIs). nih.govresearchgate.net

The successful analysis of this compound by GC-MS depends on appropriate sample preparation and chromatographic conditions. A common approach involves using a capillary column, such as a DB-WAX column, with a suitable temperature program to ensure adequate separation from other matrix components. researchgate.netglobalresearchonline.net Flame ionization detection (FID) can be used, but coupling with a mass spectrometer provides higher selectivity and definitive identification. researchgate.net

In some cases, derivatization may be employed to improve the stability of the esters or enhance their chromatographic behavior and detection sensitivity. americanpharmaceuticalreview.com For instance, sulfonate esters can be reacted with sodium iodide to form the corresponding alkyl iodide, which is readily detectable by GC-MS. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) is indispensable for unambiguous compound identification and for studying the fragmentation pathways of ions, which provides insight into their chemical structure. In an MS/MS experiment, a specific precursor ion (or parent ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions (or daughter ions) are analyzed. uab.edu

For aromatic sulfonate esters like this compound, a characteristic fragmentation pattern is observed. In APCI negative ion mode, the precursor ion is often the benzenesulfonate anion formed by the loss of the 2-chloroethyl group. nih.gov Upon CID, this precursor ion readily loses sulfur dioxide (SO₂), a neutral loss of 64 Da, to produce a phenoxide anion. aaqr.orgresearchgate.net This specific fragmentation is a diagnostic marker for the presence of a benzenesulfonate structure.

Studying these fragmentation pathways helps in differentiating isomeric compounds and confirming the identity of analytes in complex samples. acs.org For example, the loss of SO₂ is characteristic of sulfonate esters and helps distinguish them from isomeric sulfite esters. acs.org

Table 2: Characteristic MS/MS Fragmentation of Aromatic Sulfonate Esters

Precursor Ion Collision-Induced Dissociation (CID) Characteristic Product Ion(s) Neutral Loss Significance

Coupled and Hyphenated Analytical Techniques

The coupling of separation techniques with mass spectrometry, known as hyphenated techniques, is standard practice for analyzing complex mixtures. The combination of liquid chromatography (LC) or gas chromatography (GC) with single or tandem mass spectrometry (LC-MS, GC-MS, LC-MS/MS, GC-MS/MS) provides a powerful analytical platform. researchgate.net The chromatograph separates the components of a mixture, and the mass spectrometer provides detection and structural identification for each component as it elutes. researchgate.netnih.gov

An LC-MS/MS method using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) offers exceptional sensitivity and selectivity. nih.govnih.gov In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition, minimizing background noise and allowing for quantification at very low levels (ng/mL or ppm). nih.govresearchgate.net This is particularly important for the control of potentially genotoxic impurities. nih.gov

Other techniques can also be coupled to the analytical system to improve performance. For example, solid-phase extraction (SPE) can be used for sample preconcentration and cleanup prior to LC-MS/MS analysis, enabling the detection of analytes at nanogram-per-liter (ng/L) levels in environmental or biological samples. umb.edu

High Throughput Analytical Methodologies for Compound Screening

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test large numbers of chemical compounds for a specific biological activity. ox.ac.ukdrugtargetreview.com This approach allows for the efficient screening of vast compound libraries, which can contain thousands or even millions of diverse structures, to identify "hits" or lead compounds for further development. drugtargetreview.comyoutube.com

In the context of this compound and related compounds, HTS methodologies could be employed to explore their potential biological effects. For instance, libraries of benzenesulfonate derivatives have been screened for anticancer activity, revealing compounds with potent effects on cancer cell lines and cell cycle progression. nih.gov

The HTS workflow involves miniaturizing assays into micro-well plates (e.g., 96, 384, or 1536 wells) and using automated liquid handling systems for precise dispensing of reagents and test compounds. ox.ac.uk Advanced plate readers or high-content imaging systems then measure the assay response, generating large datasets that are analyzed to identify active compounds. ox.ac.ukyoutube.com While HTS focuses on biological activity, the "hits" identified would subsequently be subjected to rigorous analytical characterization using techniques like LC-MS and MS/MS to confirm their identity and purity.

Table 3: Illustrative High-Throughput Screening (HTS) Workflow

Step Description Technology Used Outcome
1. Library Preparation A large collection of compounds, potentially including benzenesulfonate derivatives, is arrayed in micro-well plates. Automated Liquid Handlers, Compound Management Systems youtube.com Assay-ready plates containing thousands of individual compounds.
2. Assay Miniaturization A biological assay (e.g., enzyme inhibition, cell viability) is adapted for a small-volume, multi-well format. Robotic Systems, Plate Readers ox.ac.uk A robust and rapid assay protocol.
3. Screening The compound library is tested in the miniaturized assay. Fully Automated Robotic Platforms youtube.com Large-scale generation of activity data for the entire library.
4. Data Analysis Advanced algorithms are used to analyze the large dataset and identify compounds that show significant activity ("hits"). youtube.com Data Analysis Software, Statistical Models A curated list of "hit" compounds.

| 5. Hit Confirmation | The activity of the "hit" compounds is re-tested and confirmed. | LC-MS, NMR | Validated active compounds for further study. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from bond lengths and angles to electronic distribution and spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. For a molecule like 2-Chloroethyl Benzenesulfonate (B1194179), DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For sulfonate esters, the LUMO is often localized on the S-O antibonding orbitals, indicating the site for nucleophilic attack.

Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecule's surface. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In 2-Chloroethyl Benzenesulfonate, negative potential is expected around the oxygen atoms of the sulfonate group, while positive potential may be found near the sulfur atom and the hydrogens.

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental ones can help confirm the molecular structure and assign vibrational modes to specific functional groups, such as the characteristic S=O stretching vibrations. mdpi.com

Studies on related organosulfur compounds have shown that DFT methods can reliably predict these properties, providing a robust framework for understanding the electronic nature of this compound. indexcopernicus.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other techniques.

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative description of the electronic structure. It serves as a starting point for more advanced calculations.

Møller-Plesset (MP) Perturbation Theory: This method improves upon Hartree-Fock by including electron correlation effects. MP2 is a widely used level of theory that often provides accurate geometries and energies for organic molecules.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties.

For this compound, these high-level methods could be used to obtain highly accurate predictions of reaction energies, activation barriers for decomposition or substitution reactions, and precise intermolecular interaction energies, which are crucial for understanding its behavior in condensed phases.

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the exchange-correlation (XC) functional (for DFT) and the basis set.

Exchange-Correlation Functionals: The exact form of the XC functional is unknown, and various approximations are used. stanford.edu They are often categorized in a hierarchy known as "Jacob's Ladder," with increasing accuracy and computational cost. For organosulfur compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide the best results.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iqwikipedia.org Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. mit.edu For sulfur-containing molecules, the inclusion of specific types of functions is crucial:

Polarization Functions (e.g., d, f): These are essential for accurately describing the bonding in second-row elements like sulfur and chlorine. researchgate.net They allow for the distortion of atomic orbitals within the molecular environment. Basis sets like Pople's 6-31G(d) or 6-31G* are common choices. wikipedia.org

Diffuse Functions (e.g., + or aug-): These functions are important for describing systems with delocalized electrons, such as anions or in calculations of non-covalent interactions. Basis sets like 6-31+G(d) or aug-cc-pVDZ are used in such cases.

The table below summarizes some recommended combinations for studying sulfonate esters.

Computational Task Recommended XC Functional Recommended Basis Set Rationale
Geometry OptimizationB3LYP, M06-2X, ωB97X-D6-31G(d,p)Provides a good balance of accuracy and speed for structural parameters. researchgate.net
Electronic Properties (HOMO/LUMO)B3LYP, PBE06-311+G(d,p)Hybrid functionals and a larger basis set with diffuse functions improve the description of orbital energies.
Reaction EnergiesM06-2X, B3LYP-D3(BJ)aug-cc-pVTZHigh-level functionals and correlation-consistent basis sets are needed for accurate thermochemistry. researchgate.net
High-Accuracy BenchmarkCCSD(T)aug-cc-pVTZ or higherGold-standard ab initio method for obtaining benchmark energetic data.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The 2-chloroethyl group in this compound is flexible, connected to the rigid benzenesulfonyl group by several single bonds. This flexibility allows the molecule to adopt numerous different three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational landscape.

In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of the atoms over time. This generates a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, MD can identify the most populated and lowest-energy conformations. This is crucial as the molecule's reactivity and ability to interact with biological targets can be highly dependent on its shape.

Analyze Dihedral Angle Distributions: The simulation can track the rotation around key single bonds (e.g., C-C, C-O, S-C) to understand the rotational energy barriers and preferred orientations of the flexible side chain.

Simulate Solvent Effects: Running the simulation with explicit solvent molecules (e.g., water) allows for the study of how the solvent influences conformational preferences through interactions like hydrogen bonding.

Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), can be combined with conventional MD to overcome energy barriers more quickly and explore the conformational space more efficiently. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new, unsynthesized molecules and to understand the structural features that are important for a desired effect.

For derivatives of benzenesulfonates and the structurally related benzenesulfonamides, QSAR studies have been successfully applied to model their activity as enzyme inhibitors. chemijournal.comresearchgate.netnih.gov A typical QSAR study involves:

Data Set: A series of benzenesulfonate derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, quantum chemical parameters) is calculated.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. researchgate.net

The resulting QSAR equation can highlight which properties (e.g., hydrophobicity, electronic character) are key drivers of activity for this class of compounds.

Study Focus Compound Series Key Findings/Model Parameters Reference
Anti-diabetic AgentsBenzoxazole benzenesulfonamide (B165840) derivativesA statistically valid 3D-QSAR model was developed (R² = 0.9686, Q² = 0.7203). The model highlighted the importance of hydrophobic, hydrogen bond donor, and acceptor features for activity. chemijournal.comresearchgate.net
MMP-2 InhibitorsBenzosulfonamide benzenesulfonatesA 3D-QSAR model was built to guide the design of potent inhibitors against matrix metalloproteinase-2, an enzyme involved in cancer progression. researchgate.net
Enzyme InhibitionBenzene (B151609) sulfonamide derivativesQSAR equations were developed based on quantum theoretical parameters (orbital energies, nodal orientations) that provided better fits and predictivity than traditional methods. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a popular 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shapes and electrostatic properties. nih.gov The CoMFA methodology involves:

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold. For benzenesulfonate derivatives, this would typically be the benzenesulfonyl core.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.

PLS Analysis: The resulting steric and electrostatic field values are used as independent variables in a PLS analysis to build a regression model against the biological activity data.

Contour Map Visualization: The results of the PLS model are visualized as 3D contour maps. These maps show regions in space where modifications to the molecular structure are predicted to enhance or diminish activity. For example:

Green Contours: Indicate regions where adding bulky groups is predicted to increase activity.

Yellow Contours: Indicate regions where bulky groups are predicted to decrease activity.

Blue Contours: Show where positive charges (or electron-withdrawing groups) are favored.

Red Contours: Show where negative charges (or electron-donating groups) are favored.

By interpreting these maps, medicinal chemists can rationally design new benzenesulfonate derivatives with improved potency. Studies on related sulfonamide compounds have successfully used CoMFA to identify key structural requirements for their biological targets. chemijournal.comnih.gov

Lack of Specific Computational Research on this compound

While general principles of these computational methods are well-established and have been applied to structurally related compounds, such as (2-Chloroethyl)benzene and other benzenesulfonamide derivatives, direct and specific data for this compound is not present in the surveyed information. The existing research on analogous compounds can provide a theoretical framework for how such studies might be conducted on this compound, but it does not offer the specific data or detailed findings required to construct an article with the requested level of detail for this particular compound. Therefore, the creation of an article with specific data tables and in-depth research findings for this compound is not feasible at this time.

Toxicological Implications and Environmental Fate Research

Mechanistic Investigations of Potential Toxicity of 2-Chloroethyl Benzenesulfonate (B1194179) and its Derivatives

While specific mechanistic studies on 2-Chloroethyl Benzenesulfonate are limited, the potential toxicity can be inferred from the known reactivity of its constituent chemical groups: the benzenesulfonate group and the 2-chloroethyl group.

The 2-chloroethyl group is a known alkylating agent, capable of reacting with nucleophilic sites in biological macromolecules such as DNA, RNA, and proteins. This alkylating potential is a key consideration in assessing its genotoxicity. The mechanism of action for many compounds containing a 2-chloroethyl moiety involves the formation of a highly reactive cyclic ethyleniminium ion, which can then readily alkylate cellular components. This process can lead to DNA damage, such as the formation of DNA adducts, which if not repaired, can result in mutations and potentially carcinogenic effects. For instance, studies on other 2-chloroethyl compounds, like 2-chloroethyl methanesulfonate, have demonstrated their ability to induce GC to AT transitions in DNA through a bioactivation mechanism mediated by glutathione (B108866) (GSH). nih.gov

Research into the metabolism of similar compounds, such as chloroethylenes, suggests that metabolic activation by cytochrome P-450 enzymes could be a potential pathway for toxicity. nih.gov This could lead to the formation of reactive intermediates like chloroaldehydes or epoxides, which are known to be cytotoxic and genotoxic. nih.gov A comprehensive understanding of the metabolic fate of this compound is therefore essential for a complete toxicological assessment.

Table 1: Potential Toxicological Mechanisms of this compound

Component Potential Mechanism of Toxicity Cellular Target Potential Outcome
2-Chloroethyl groupAlkylation via ethyleniminium ion formationDNA, RNA, ProteinsDNA adducts, mutations, cytotoxicity
Benzenesulfonate groupInfluence on solubility and distributionCellular membranes, enzymesAltered toxicokinetics
Whole MoleculeMetabolic activation (e.g., by Cytochrome P-450)Liver enzymesFormation of reactive metabolites (e.g., chloroaldehydes, epoxides)

Environmental Impact and Degradation Pathways in Aquatic Systems

The environmental fate of this compound in aquatic systems is governed by a combination of physical, chemical, and biological processes. Its structure suggests several potential degradation pathways.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would break the molecule into benzenesulfonic acid and 2-chloroethanol (B45725). The rate of this hydrolysis is dependent on factors such as pH and temperature. Studies on the hydrolysis of the similar compound 2-chloroethyl ethyl sulfide (B99878) have shown that the process can be complex, involving the formation of sulfonium (B1226848) salt intermediates. acs.org

Photodegradation: Aromatic sulfonates can undergo photodegradation in the presence of sunlight. This process can be influenced by the presence of photosensitizers in the water. For some aromatic sulfonates, photodegradation can lead to the cleavage of the sulfonate group from the benzene (B151609) ring.

Biodegradation: Microbial degradation is a key process in the removal of many organic pollutants from aquatic environments. The biodegradation of this compound would likely involve several steps. Microorganisms may initially hydrolyze the ester bond. The resulting benzenesulfonic acid can be degraded by various bacterial strains. The degradation of the benzene ring often proceeds through hydroxylation to form catechols, followed by ring cleavage. The 2-chloroethanol formed from hydrolysis can also be biodegraded, often involving oxidation to chloroacetic acid and subsequent dechlorination.

The presence of the chlorine atom can influence the rate and pathway of biodegradation. While some microorganisms are capable of degrading chlorinated aromatic compounds, the process can be slower than for their non-chlorinated counterparts. eurochlor.orged.ac.uk Studies on linear alkylbenzene sulfonates (LAS) have shown that they are generally biodegradable, with degradation initiated by the oxidation of the alkyl chain. nih.gov

Table 2: Potential Environmental Degradation Pathways of this compound

Process Description Primary Products Influencing Factors
HydrolysisCleavage of the ester bondBenzenesulfonic acid, 2-chloroethanolpH, temperature
PhotodegradationBreakdown by sunlightCleavage of sulfonate group, ring-opening productsPhotosensitizers, water clarity
BiodegradationMicrobial breakdownBenzenesulfonic acid, 2-chloroethanol, and their subsequent degradation products (e.g., catechols, chloroacetic acid)Microbial populations, oxygen levels, temperature

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity or toxicity of chemicals based on their molecular structure. The development of QSAR models for this compound and its derivatives is a valuable approach for predicting their environmental toxicity without extensive animal testing. ljmu.ac.uk

A QSAR model for the aquatic toxicity of this compound would typically involve the following steps:

Data Collection: Gathering experimental toxicity data (e.g., LC50 values for fish or daphnia) for a series of structurally related compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and hydrophobicity. For a compound like this compound, relevant descriptors would include those related to the aromatic ring, the sulfonate group, and the halogenated alkyl chain.

Model Development: Using statistical methods to build a mathematical model that relates the molecular descriptors to the observed toxicity.

Model Validation: Rigorously testing the model's predictive ability using both internal and external validation techniques.

For halogenated aromatic hydrocarbons, QSAR models have been successfully developed to predict their aquatic toxicity. osti.gov These models often use topological indices and other structural descriptors to quantify the key molecular features that influence toxicity. The development of improved QSARs for halogenated hydrocarbons has also been a focus of research, with an emphasis on using more accurate quantum chemical descriptors and incorporating information about chemical intermediates. nih.gov

While a specific QSAR model for this compound may not be publicly available, the principles and methodologies for its development are well-established. Such a model would be a valuable tool for risk assessment and for prioritizing further experimental testing.

Table 3: Key Components in the Development of a QSAR Model for this compound

Component Description Examples of Relevant Descriptors
Toxicity Data Experimental data on the compound's effect on aquatic organisms.LC50 (fish), EC50 (daphnia)
Molecular Descriptors Numerical representations of the molecular structure.LogP (hydrophobicity), molecular weight, HOMO/LUMO energies, topological indices
Statistical Model Mathematical equation linking descriptors to toxicity.Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Validation Assessment of the model's predictive power.Cross-validation, external test set prediction

Research Considerations and Safety Protocols for Laboratory Handling

Given the potential for toxicity, particularly due to the presence of the alkylating 2-chloroethyl group, strict safety protocols are essential when handling this compound in a laboratory setting.

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Facilities should be equipped with emergency eyewash stations and safety showers. fishersci.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical splash goggles or a face shield should be worn to protect against splashes. fishersci.comaksci.com

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or other appropriate material) and a laboratory coat are mandatory to prevent skin contact. microcare.com For larger quantities or in situations with a higher risk of splashing, additional protective clothing such as an apron may be necessary. microcare.com

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator appropriate for organic vapors should be used. oxy.com

Handling and Storage:

Avoid contact with skin, eyes, and clothing. aksci.com

Wash hands thoroughly after handling. aksci.com

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. fishersci.com

Containers should be clearly labeled. scbt.com

Spill and Waste Disposal:

In case of a spill, the area should be evacuated and ventilated. Spilled material should be absorbed with an inert material and placed in a suitable container for disposal. scbt.com

Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Table 4: Summary of Laboratory Safety Protocols for this compound

Safety Measure Specific Recommendations
Engineering Controls Use of a chemical fume hood; availability of eyewash stations and safety showers.
Eye Protection Chemical splash goggles or face shield.
Skin Protection Chemical-resistant gloves, laboratory coat, apron if necessary.
Respiratory Protection NIOSH-approved respirator for organic vapors if needed.
Handling Avoid personal contact; wash hands after use.
Storage Tightly closed container in a cool, dry, well-ventilated area.
Spill/Waste Absorb spills with inert material; dispose of as hazardous waste.

Patent Landscape and Intellectual Property in 2 Chloroethyl Benzenesulfonate Research

Analysis of Academic Patenting Trends Related to Sulfonate Esters

The patenting of discoveries originating from academic research has become a significant component of technology transfer from universities to industry. In the field of chemistry, including research into sulfonate esters, academic institutions increasingly seek patent protection for novel compounds, synthetic processes, and applications. stratagemipm.co.uk This trend is driven by the potential for licensing revenue and the desire to see fundamental research translated into practical, commercial products.

Analyzing patent data reveals several trends in the academic patenting of sulfonate esters and related chemical technologies. While specific data for 2-Chloroethyl Benzenesulfonate (B1194179) is limited, broader trends for sulfonate esters can be observed. Patent literature shows a consistent interest in sulfonate esters for various applications, including their use as intermediates in organic synthesis, as surfactants, and in the development of novel materials and pharmaceuticals. google.comresearchgate.net

Academic patenting in this area often focuses on:

Novel Synthetic Methodologies: Universities often patent new, more efficient, or environmentally friendly ways to synthesize known or novel sulfonate esters.

Specialty Applications: Research may uncover unique properties of specific sulfonate esters, leading to patents for their use in niche, high-value applications, such as electrolytes in batteries or as active pharmaceutical ingredients. researchgate.netnih.gov

Platform Technologies: Some academic patents cover a broad class of related sulfonate esters or a method for their modification, creating a platform for developing multiple products.

The growth in academic patenting in chemistry has been steady, with a notable increase in filings from universities in the United States and China. frontiersin.org This reflects a global trend of academic institutions playing a more direct role in innovation and economic development. frontiersin.org

Impact of Intellectual Property on Open Science and Research Freedom

The principles of open science encourage the broad dissemination of knowledge, fostering collaboration and accelerating the pace of discovery. openscience-ipr.eupriceonomics.com However, the requirements of patent law can create a tension with these ideals. To secure patent rights in many jurisdictions, an invention cannot be publicly disclosed before a patent application is filed. allea.org This can lead to delays in publishing research findings as institutions and researchers navigate the patenting process. allea.org

This "culture of secrecy," while necessary for protecting commercial interests, can run counter to the traditional scientific ethos of openness. nih.gov The need to protect valuable IP can sometimes inhibit the rapid and full publication of research outputs. allea.org

Despite this tension, intellectual property and open science are not fundamentally opposed. allea.org IP law provides the legal framework that can facilitate the transfer of knowledge from public research institutions to private entities that have the resources to develop and commercialize new technologies. allea.org Proponents argue that without the potential for patent protection, many academic discoveries would fail to attract the investment needed for their development, a phenomenon often referred to as the "valley of death" in technology transfer.

Initiatives aimed at aligning IP with open science principles include:

Early and Strategic IP Management: Universities and research funders are developing more sophisticated strategies to manage IP, ensuring that decisions about patenting are made efficiently to minimize publication delays. stratagemipm.co.uk

Public-Private Partnerships: Collaborative research models, such as the Structural Genomics Consortium, have demonstrated that it is possible to conduct pre-competitive research openly, placing results in the public domain to stimulate broader innovation without initial IP restrictions. priceonomics.com

Grace Periods: Some patent systems, notably in the United States, offer a "grace period" that allows for public disclosure of an invention up to a year before a patent application must be filed without jeopardizing patentability. There is ongoing discussion about harmonizing such provisions more broadly to better support academic researchers. allea.org

Ultimately, a balance must be struck between protecting the moral and economic rights of inventors and ensuring the broad accessibility of scientific knowledge that fuels further research and innovation. openscience-ipr.eu

Assessment of Freedom to Operate for Novel Synthetic Routes and Applications

A Freedom to Operate (FTO) analysis is a critical due diligence activity in the chemical industry. drugpatentwatch.com It aims to determine whether a planned commercial activity, such as manufacturing a product via a new synthetic route or selling it for a new application, can proceed without infringing on the valid intellectual property rights of others. drugpatentwatch.comlogicapt.com An FTO analysis is not about whether an invention is patentable itself, but rather whether it can be practiced without being sued for infringement. drugpatentwatch.com

For a compound like 2-Chloroethyl Benzenesulfonate, an FTO analysis would be essential before investing in:

A New Manufacturing Process: If a company develops a more efficient or cost-effective method to synthesize the compound, an FTO search is necessary to ensure that no existing patents claim that specific process or key intermediates. profwurzer.comkangxin.com

A Novel Application: Discovering that this compound is effective in a new use, for example as a performance-enhancing additive in a polymer, would require a thorough search of patents claiming the use of this or similar compounds for that purpose.

The FTO process typically involves several stages:

Defining the Scope: Clearly outlining the product, process, or application to be commercialized and the geographic markets of interest. sagaciousresearch.com

Patent Searching: Conducting comprehensive searches of issued patents and pending patent applications in relevant jurisdictions. This often requires specialized databases and expertise in chemical structure searching. drugpatentwatch.comkangxin.com

Analysis of Patent Claims: A detailed legal and technical analysis of the claims of any identified patents to determine if they read on the proposed commercial activity. sagaciousresearch.com

Risk Assessment: Evaluating the potential for an infringement lawsuit and the validity of the potentially blocking patents. The outcome is often a formal legal opinion. dickinson-wright.com

If an FTO analysis identifies a blocking patent, a company has several strategic options:

Licensing: Negotiating a license from the patent holder to practice the invention.

Designing Around: Modifying the product or process so that it no longer falls within the scope of the patent's claims.

Challenging the Patent: Attempting to invalidate the patent through litigation or administrative proceedings.

Waiting for Expiration: Delaying commercialization until the blocking patent expires.

Conducting an FTO analysis early in the research and development process can save significant resources by identifying potential IP roadblocks before substantial investment is made. logicapt.com

Case Studies of Significant Patents in the Field of Benzenesulfonate Chemistry

The patent literature for benzenesulfonates and related sulfonate esters is vast, reflecting their broad utility. Examining specific patents can provide insight into how innovation in this area has been protected and commercialized.

Case Study 1: Early Process for Alkyl Benzene (B151609) Sulfonates (U.S. Patent 2,832,801) This 1958 patent describes a method for the sulfonation of alkyl benzenes with sulfur trioxide. google.com Its significance lies in its aim to produce neutralized alkyl benzene sulfonates with very low levels of inorganic salt byproducts, which was a notable improvement over prior methods. google.com Patents like this were foundational for the large-scale production of alkylbenzene sulfonates, which became key ingredients in synthetic detergents. The claims focus on the specific reaction conditions and steps to achieve a purer product, highlighting the importance of process chemistry in securing a competitive advantage.

Case Study 2: Method for Preparing Methyl Benzenesulfonate (CN102351750A) This Chinese patent application discloses a method for preparing methyl benzenesulfonate by reacting benzenesulfonyl chloride with a sodium methoxide methanol solution at room temperature. google.com The invention claims advantages such as readily available raw materials, short reaction times, and high product yield, making it suitable for industrial production. google.com This case illustrates a common theme in chemical patenting: improving upon existing synthesis methods to make them more efficient and economically viable. The focus is on optimization of reaction conditions and reagents to achieve a better outcome.

Case Study 3: Sulfonation of Fatty Acid Esters (U.S. Patent 5,587,500) This patent addresses the sulfonation of fatty acid esters, which are valuable as surfactants. google.com The invention details a process that includes bleaching the crude product with the co-addition of an alcohol to reduce the formation of undesirable byproducts. google.com This patent is significant because it tackles a specific technical problem in the manufacturing process—byproduct formation—and provides a novel solution. Such patents demonstrate the ongoing need for innovation even for established classes of chemical products, focusing on improving product quality and process efficiency.

Case Study 4: Process for Production of Sulfonic Acid Ester (JP-A-2005-336155 referenced in subsequent patents) While the full text is not detailed here, this patent is cited in later inventions as an improved method for producing cyclic disulfonate esters. justia.com It describes reacting an alkanedisulfonic anhydride or acid with a diacyloxyalkane or disulfonyloxyalkane. justia.com Although it was an improvement, it was still noted as having complicated procedures. justia.com This highlights the iterative nature of innovation in chemical synthesis, where each new patented process attempts to solve the problems of its predecessors, such as high cost, long reaction times, or low yields. justia.com

These cases demonstrate the diverse nature of patenting in benzenesulfonate and sulfonate ester chemistry, ranging from foundational manufacturing processes to incremental improvements that enhance efficiency and product purity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloroethyl Benzenesulfonate with high purity?

  • Methodology : Use sulfonylation reactions with benzenesulfonyl chloride and 2-chloroethanol under controlled conditions (e.g., anhydrous solvents like dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Confirm purity using HPLC with UV detection (e.g., C18 column, 254 nm wavelength) .
  • Critical Parameters : Maintain stoichiometric ratios of reagents, control reaction temperature (20–25°C), and avoid hydrolysis by excluding moisture.

Q. How can researchers quantify trace impurities like methyl benzenesulfonate in this compound samples?

  • Analytical Approach : Employ LC-MS/MS with a triple quadrupole system (e.g., SCIEX Triple Quad 3500). Use a gradient elution method with acetonitrile/water (0.1% formic acid) and monitor transitions specific to methyl benzenesulfonate (e.g., m/z 171→80). Internal standards (e.g., deuterated analogs) enhance accuracy .
  • Validation : Ensure linearity (R² >0.99) across 1–100 ng/mL and limit of detection (LOD) <0.5 ng/mL.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Use fume hoods for synthesis and sample preparation.
  • Toxicity Mitigation : Refer to toxicological analogs like bis(2-chloroethyl)ether, which causes respiratory and dermal irritation. Implement emergency eyewash stations and vapor detectors .

Advanced Research Questions

Q. How does structural modification of this compound enhance its anticancer activity?

  • Design Strategy : Introduce heterocyclic moieties (e.g., imidazolidinone) to the benzenesulfonate scaffold to improve microtubule binding. For example, phenyl 4-(2-oxoimidazolidin-1-yl)-benzenesulfonates (PIB-SOs) exhibit nanomolar IC₅₀ values in cancer cell lines by disrupting the colchicine-binding site .
  • Validation : Assess antiproliferative activity via MTT assays (72-hour exposure) and confirm G2/M phase arrest using flow cytometry.

Q. What mechanistic insights explain this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Studies : Simulate binding to β-tubulin’s colchicine site using software like GROMACS. Key interactions include hydrogen bonding with Thr179 and hydrophobic contacts with Leu247. Validate via competitive binding assays with fluorescent colchicine analogs .
  • Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) to confirm apoptosis induction.

Q. How can researchers optimize this compound derivatives for pesticidal applications?

  • Structure-Activity Relationship (SAR) : Replace the chloroethyl group with dichlorophenyl (e.g., genit/2,4-dichlorophenyl benzenesulfonate) to enhance acaricidal activity. Test efficacy against Tetranychus urticae using OECD Guideline 206 .
  • Environmental Stability : Assess hydrolysis rates in soil (pH 5–8) and photodegradation under UV light (λ=254 nm).

Q. What advanced analytical techniques resolve contradictions in reported toxicity data for chlorinated benzenesulfonates?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-QTOF-MS) to identify biomarkers of hepatotoxicity (e.g., CYP450 induction). Cross-reference with in vitro cytotoxicity data from HepG2 cells .
  • Dose-Response Modeling : Use benchmark dose (BMD) software to reconcile discrepancies between acute (LD₅₀) and chronic (NOAEL) toxicity studies.

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2-Chloroethyl Benzenesulfonate

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